molecular formula C9H13Cl3N2 B2590126 (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride CAS No. 2550997-49-2

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride

Cat. No.: B2590126
CAS No.: 2550997-49-2
M. Wt: 255.57
InChI Key: HPDIOTQNUQGABK-OXOJUWDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring attached to a pyridine moiety, which is further substituted with a chlorine atom and a methyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. The reaction conditions often include the use of a strong base and a halogenating agent to introduce the chlorine atom. The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups present in the molecule.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions may result in the formation of new amine or thiol derivatives.

Scientific Research Applications

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine: The parent compound without the dihydrochloride form.

    (1R,2S)-2-(2-Bromo-6-methylpyridin-3-yl)cyclopropan-1-amine: A similar compound with a bromine atom instead of chlorine.

    (1R,2S)-2-(2-Chloro-6-ethylpyridin-3-yl)cyclopropan-1-amine: A compound with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride lies in its specific stereochemistry and the presence of the dihydrochloride form, which may influence its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

(1R,2S)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.2ClH/c1-5-2-3-6(9(10)12-5)7-4-8(7)11;;/h2-3,7-8H,4,11H2,1H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDIOTQNUQGABK-OXOJUWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CC2N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)[C@@H]2C[C@H]2N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.